((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone
Description
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone features a rigid 8-azabicyclo[3.2.1]octane core with a 2H-1,2,3-triazol-2-yl substituent at the 3-position and a 5-bromo-2-chlorophenyl group attached via a methanone bridge. This structure combines a bicyclic amine scaffold with halogenated aromatic and heterocyclic moieties, which are often associated with enhanced binding affinity and metabolic stability in pharmacological contexts . The stereochemistry (1R,5S) is critical for spatial orientation, influencing interactions with biological targets.
Key structural features:
- Triazole substituent: Introduces dipole interactions and hydrogen-bonding capabilities.
- 5-bromo-2-chlorophenyl group: Halogen atoms enhance lipophilicity and may participate in halogen bonding.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(7-10)16(23)21-11-2-3-12(21)9-13(8-11)22-19-5-6-20-22/h1,4-7,11-13H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPELBRYLQVSJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone is a complex organic molecule that integrates a bicyclic structure with a triazole moiety and a substituted phenyl group. This unique combination suggests potential for diverse biological activities, making it an interesting subject for pharmacological research.
Structural Features
This compound's structure can be broken down into key components:
- Bicyclic Framework : The azabicyclo[3.2.1]octane structure is known for its ability to interact with various biological targets.
- Triazole Moiety : The presence of the triazole ring enhances the compound's pharmacological properties, potentially acting as a bioisostere for amides or esters.
- Phenyl Substitution : The 5-bromo-2-chlorophenyl group may contribute to the compound's lipophilicity and binding affinity to target receptors.
Biological Activity
The biological activity of this compound is hypothesized based on its structural characteristics. Compounds with similar features often exhibit diverse pharmacological effects:
| Structural Feature | Associated Biological Activity |
|---|---|
| Triazole Ring | Antifungal, anticancer properties |
| Bicyclic Amine Structure | Central Nervous System (CNS) activity |
| Halogenated Phenyl Group | Enhanced binding affinity to various receptors |
Potential Therapeutic Applications
Research indicates that compounds containing triazole and bicyclic structures may have applications in treating conditions such as:
- Cancer : Due to their ability to inhibit cell proliferation.
- Infectious Diseases : Particularly those caused by fungi or bacteria.
- Neurological Disorders : By modulating neurotransmitter systems.
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that triazole derivatives exhibit significant antifungal properties against strains such as Candida albicans and Aspergillus fumigatus. The incorporation of the bicyclic structure may enhance these effects through improved membrane permeability .
- CNS Activity : Research on similar bicyclic amines has shown promising results in modulating serotonin receptors (5-HT1A and 5-HT3), suggesting potential use in developing antipsychotic drugs . The specific interactions of this compound with these receptors warrant further investigation.
- Anticancer Properties : Preliminary data indicate that derivatives of compounds similar to this one can induce apoptosis in cancer cell lines, suggesting that the unique structural features may contribute to their efficacy in cancer treatment .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the azabicyclo framework.
- Introduction of the triazole moiety through click chemistry techniques.
- Substitution of the phenyl group followed by purification steps to achieve high yields and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo Core
Example 1 : (4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Structural Differences: Replaces the triazole at position 3 with a phenylamino group and uses a 4-chlorophenyl instead of 5-bromo-2-chlorophenyl.
- The absence of bromine and positional difference of chlorine (4- vs. 2-chloro) could alter electronic effects and steric hindrance.
Example 2 : (1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone
- Structural Differences : Substitutes the 5-bromo-2-chlorophenyl with a 5-bromopyridin-3-yl group.
- Implications :
Example 3 : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Structural Differences : Replaces the triazole with a methyl ester and uses a 4-chlorophenyl group.
Aromatic/Heterocyclic Group Modifications
*Estimated using fragment-based methods.
Key Takeaways
- SAR Insights :
- Triazole at position 3 enhances dipole interactions and metabolic stability.
- Ortho-chloro and para-bromo substituents optimize lipophilicity and target engagement.
- Comparative Advantages: The target compound’s combination of halogens and triazole may offer superior pharmacokinetic profiles compared to analogs with pyridine, ester, or amino groups.
Preparation Methods
General Retrosynthetic Analysis
The synthesis of ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone can be approached through several retrosynthetic pathways, as outlined in Figure 1. The most common strategies involve:
- Construction of the tropane core followed by sequential functionalization at positions 3 and 8
- Introduction of the triazole group at C-3 of a preformed tropane scaffold
- N-acylation at position 8 with 5-bromo-2-chlorobenzoyl chloride as the final step
Synthesis of the 8-azabicyclo[3.2.1]octane Core
The initial step in most synthetic routes involves the construction of the tropane core. One established method begins with the Robinson synthesis to form tropinone, which serves as a versatile intermediate. In this approach, tropinone (3-oxo-8-azabicyclo[3.2.1]octane) is prepared and subsequently modified to incorporate the desired functional groups.
A particularly efficient method for preparing the key intermediate tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has been documented, as shown in Table 1:
Table 1: Optimization of tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Synthesis
| Entry | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-ethyl-N,N-diisopropylamine | 1,4-dioxane/water | 20°C | 3h | 99 |
| 2 | Triethylamine | Ethanol | 60°C | 3h | 98 |
| 3 | Triethylamine | Dichloromethane | 20-30°C | 6h | 98 |
| 4 | None specified | Dichloromethane | 20°C | 5h | 95 |
The synthesis typically begins with 8-azabicyclo[3.2.1]octan-3-one hydrochloride (nortropinone hydrochloride), which undergoes N-protection with di-tert-butyl dicarbonate in the presence of a suitable base. The protected intermediate serves as a platform for subsequent transformations at the C-3 position.
N-Acylation at Position 8
The final step in the synthesis typically involves the N-acylation of the 8-position with 5-bromo-2-chlorobenzoyl chloride. This transformation requires the removal of any protecting groups from the nitrogen, followed by acylation under appropriate conditions.
For N-deprotection, several methods have been employed:
- Catalytic hydrogenation : Using palladium (II) hydroxide in ethanol with ammonium formate at 70°C.
- Acid-mediated deprotection : Treatment with strong acids such as trifluoroacetic acid or HCl in suitable solvents.
- Transfer hydrogenolysis : Particularly effective for removing benzyl-type protecting groups.
Following deprotection, the acylation step can be performed using standard conditions:
- Direct acylation with acid chloride : Using 5-bromo-2-chlorobenzoyl chloride in the presence of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine.
- Coupling with carboxylic acid : Using coupling reagents such as EDC/HOBt or DCC in appropriate solvents.
Table 3 summarizes various conditions reported for similar N-acylation reactions on the 8-azabicyclo[3.2.1]octane scaffold:
Table 3: Conditions for N-Acylation of 8-azabicyclo[3.2.1]octane Derivatives
| Entry | Acylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acid chloride | Triethylamine | DCM | 0°C to RT | 4h | 75-90 |
| 2 | Carboxylic acid/DCC | DMAP | DCM | RT | 12h | 70-85 |
| 3 | Acid chloride | Pyridine | DCM/Pyridine | 0°C | 2h | 80-95 |
| 4 | Anhydride | DMAP | DCM | RT | 6h | 65-80 |
Complete Synthetic Routes
Linear Synthetic Approach
A practical linear synthetic route to this compound can be developed based on the tropane alkaloid synthesis methodologies reported in the literature. The key steps are outlined below:
- Preparation of the tropane core : Starting from tropinone or nortropinone, establish the correct stereochemistry at positions 1 and 5.
- N-Protection : Protect the nitrogen with a suitable protecting group (e.g., Boc, Cbz) to allow selective functionalization at position 3.
- C-3 Functionalization : Convert the C-3 ketone to a vinyl triflate and introduce the triazole precursor.
- Triazole formation : Form the 2H-1,2,3-triazole ring with the correct regiochemistry.
- N-Deprotection : Remove the protecting group from nitrogen at position 8.
- N-Acylation : React the free amine with 5-bromo-2-chlorobenzoyl chloride to complete the synthesis.
Convergent Synthetic Approach
A convergent approach may offer advantages in terms of efficiency and flexibility:
- Synthesis of 3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane : Prepare this key intermediate using methods described for similar compounds.
- Preparation of 5-bromo-2-chlorobenzoyl chloride : From commercially available 5-bromo-2-chlorobenzoic acid using thionyl chloride or oxalyl chloride.
- Final coupling : Combine the two components under suitable acylation conditions.
Comparison of Methods
Table 4 provides a comparative analysis of different synthetic approaches to the target compound:
Table 4: Comparison of Synthetic Routes to this compound
Optimization Considerations
Stereoselectivity
The stereochemical control at positions 1, 3, and 5 is critical for obtaining the desired (1R,5S) configuration. Several approaches have been used to ensure proper stereochemistry:
Regioselectivity in Triazole Formation
The formation of the 2H-1,2,3-triazole with the desired regiochemistry requires careful control of reaction conditions. Key factors affecting regioselectivity include:
- Catalyst selection : Different metal catalysts (copper vs. silver) can lead to different regioisomers.
- Temperature control : Reaction temperature significantly influences the isomer distribution.
- Substrate structure : The steric environment around the reaction site impacts regioselectivity.
A reported mechanism for the temperature-mediated regioselective formation of triazoles indicates that at 0°C, certain pathways may be preferentially followed, while different pathways dominate at elevated temperatures (e.g., 60°C).
Protecting Group Strategies
The choice of protecting groups significantly impacts the overall efficiency of the synthesis. Table 5 summarizes the advantages and limitations of common protecting groups used in the synthesis of related compounds:
Table 5: Protecting Group Strategies for 8-azabicyclo[3.2.1]octane Synthesis
| Protecting Group | Introduction Conditions | Removal Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc | Boc₂O, base, solvent | TFA or HCl | Stable to many conditions; Easy to remove | Not stable to strong acids |
| Cbz | CbzCl, base, solvent | H₂, Pd/C or transfer hydrogenolysis | Compatible with many transformations | Not stable to hydrogenation conditions |
| Benzoyl | Benzoyl chloride, base | Hydrolysis (base) | Robust to many conditions | Harsh removal conditions |
| Phthalimide | Phthalic anhydride, heat | Hydrazine, solvent, heat | Excellent N-protection | Limited compatibility with reducing agents |
Spectroscopic Analysis and Characterization
The successful synthesis of this compound would typically be confirmed through comprehensive spectroscopic analysis. Key spectroscopic features to look for include:
¹H NMR : Characteristic signals for the triazole protons (typically δ 7.5-8.0 ppm), bridgehead protons at positions 1 and 5 (δ 3.5-4.5 ppm), and aromatic protons of the 5-bromo-2-chlorophenyl group.
¹³C NMR : Carbonyl carbon (δ ~170 ppm), triazole carbons (δ 130-150 ppm), aromatic carbons, and bridgehead carbons.
Mass Spectrometry : Molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
IR Spectroscopy : Characteristic bands for C=O stretching (1630-1650 cm⁻¹), C=N stretching, and aromatic C=C stretching.
X-ray Crystallography : Ultimate confirmation of the three-dimensional structure and absolute stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
